3-Phenoxy-6-[2-(prop-2-en-1-yl)phenoxy]pyridazine
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Overview
Description
3-Phenoxy-6-[2-(prop-2-en-1-yl)phenoxy]pyridazine is a chemical compound that belongs to the class of pyridazines Pyridazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenoxy-6-[2-(prop-2-en-1-yl)phenoxy]pyridazine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the appropriate phenoxy and pyridazine derivatives.
Coupling Reaction: The phenoxy derivatives are coupled with the pyridazine ring using a base-catalyzed reaction. Common bases used include potassium carbonate (K2CO3) and sodium hydride (NaH).
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dichloromethane (DCM) at elevated temperatures (e.g., 120°C) to facilitate the coupling process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-Phenoxy-6-[2-(prop-2-en-1-yl)phenoxy]pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The phenoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenoxy acids, while reduction can produce phenoxy alcohols.
Scientific Research Applications
3-Phenoxy-6-[2-(prop-2-en-1-yl)phenoxy]pyridazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-Phenoxy-6-[2-(prop-2-en-1-yl)phenoxy]pyridazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
3-[2-Methoxy-6-(prop-2-en-1-yl)phenoxy]-6-phenylpyridazine: Similar structure with a methoxy group instead of a phenoxy group.
2-Hydroxy-3-phenoxypropyl acrylate: Contains a phenoxy group and is used in polymeric membranes.
Uniqueness
3-Phenoxy-6-[2-(prop-2-en-1-yl)phenoxy]pyridazine is unique due to its specific substitution pattern on the pyridazine ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
61206-88-0 |
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Molecular Formula |
C19H16N2O2 |
Molecular Weight |
304.3 g/mol |
IUPAC Name |
3-phenoxy-6-(2-prop-2-enylphenoxy)pyridazine |
InChI |
InChI=1S/C19H16N2O2/c1-2-8-15-9-6-7-12-17(15)23-19-14-13-18(20-21-19)22-16-10-4-3-5-11-16/h2-7,9-14H,1,8H2 |
InChI Key |
SVCCJYOWFDXARL-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1=CC=CC=C1OC2=NN=C(C=C2)OC3=CC=CC=C3 |
Origin of Product |
United States |
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